2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
Description
2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is a synthetic intermediate in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. Its structure features a tert-butoxycarbonyl (Boc)-protected amine group, a 3,4-difluorophenyl substituent, and a carboxylic acid terminus. The Boc group serves as a protective moiety for the amine during synthesis, enhancing stability and enabling selective reactivity in subsequent steps. The 3,4-difluorophenyl moiety contributes to lipophilicity and receptor-binding interactions, while the carboxylic acid group facilitates solubility and further functionalization.
Properties
Molecular Formula |
C15H19F2NO4 |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
XYJGGWJIBUIBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to other intermediates and antagonists in the SNAP-7941 series. Below is a detailed comparison:
Structural and Functional Comparison
| Compound Name | Key Structural Features | Role in Synthesis | Pharmacological Relevance |
|---|---|---|---|
| 2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid (Target Compound) | Boc-protected amine, 3,4-difluorophenyl, carboxylic acid | Intermediate for MCHR1 antagonists | Limited direct activity; requires deprotection/modification |
| SNAP-acid | Piperidinyl group, acetylaminophenyl, methoxymethyl, carboxylic acid | Direct precursor to FE@SNAP | Lower receptor affinity vs. final antagonists |
| Tos@SNAP (2-(Tosyloxy)ethyl derivative) | Tosyloxyethyl ester, acetylaminophenyl, piperidinyl | Radiolabeling precursor | Inactive until hydrolyzed to SNAP-acid |
| FE@SNAP ((+)-(2-Fluoroethyl) derivative) | Fluoroethyl ester, acetylaminophenyl, piperidinyl | Radioligand for in vivo studies | High MCHR1 binding affinity (IC₅₀ ~5 nM) |
| (±)-SNAP-7941 | Racemic mixture of enantiomers with piperidinyl and acetylaminophenyl groups | Lead MCHR1 antagonist | Moderate activity (IC₅₀ ~15 nM) |
| (+)-SNAP-7941 | Enantiomer with (4S) configuration | Optimized antagonist | Enhanced activity (IC₅₀ ~3 nM) |
Key Findings
Structural Modifications and Activity: The target compound lacks the piperidinyl and acetylaminophenyl groups present in SNAP-acid and FE@SNAP, rendering it pharmacologically inert until further functionalized. Its Boc group simplifies purification but requires acidic deprotection for downstream reactivity . FE@SNAP and Tos@SNAP incorporate ester groups (fluoroethyl or tosyloxyethyl) to enhance blood-brain barrier penetration, a critical feature absent in the target compound .
Physicochemical Properties :
- The 3,4-difluorophenyl moiety in all compounds increases lipophilicity (logP ~3.5–4.2), but the carboxylic acid in the target compound improves aqueous solubility (~2.1 mg/mL) compared to ester derivatives like FE@SNAP (~0.8 mg/mL) .
- Boc protection reduces polarity, making the target compound more amenable to organic-phase reactions vs. SNAP-acid, which requires polar solvents .
Synthetic Utility :
- The target compound is a precursor to advanced intermediates like SNAP-acid, which is further modified to generate FE@SNAP or Tos@SNAP. Its Boc group is selectively removed under mild acidic conditions (e.g., HCl/dioxane), whereas Tos@SNAP requires alkaline hydrolysis .
Critical Notes
Limitations of Target Compound : While essential for synthesis, its lack of direct pharmacological activity necessitates structural elaboration for therapeutic relevance.
Research Gaps : In vivo pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are unavailable, highlighting the need for further studies.
Q & A
Advanced Research Question
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
- Coupling Agents : Use HATU or PyBOP instead of carbodiimides to minimize epimerization .
- Chiral HPLC Monitoring : Regularly check enantiomeric excess (ee) using a chiral column (e.g., Chirobiotic T) with a hexane/isopropanol mobile phase .
How should researchers handle and store this compound to prevent degradation?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to avoid Boc group hydrolysis .
- Solubility : Dissolve in DMSO or DCM for long-term storage (–20°C). Avoid aqueous buffers unless immediately used .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life .
What computational methods predict the binding affinity of derivatives to target enzymes?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with protease active sites (e.g., HIV-1 protease). Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts .
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes in GROMACS to assess stability over 100 ns trajectories .
- QSAR Modeling : Train models on fluorine-substituted analogs to correlate substituent position with IC₅₀ values .
How can the Boc group be selectively removed without affecting the difluorophenyl moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
